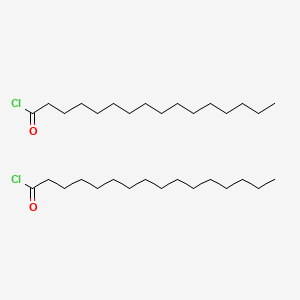

Bis(palmitoyl chloride)

CAS No.:

Cat. No.: VC13785042

Molecular Formula: C32H62Cl2O2

Molecular Weight: 549.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H62Cl2O2 |

|---|---|

| Molecular Weight | 549.7 g/mol |

| IUPAC Name | hexadecanoyl chloride |

| Standard InChI | InChI=1S/2C16H31ClO/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2*2-15H2,1H3 |

| Standard InChI Key | GPNXSRRDVWDUSE-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCC(=O)Cl.CCCCCCCCCCCCCCCC(=O)Cl |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)Cl.CCCCCCCCCCCCCCCC(=O)Cl |

Introduction

Structural and Chemical Identity of Bis(Palmitoyl Chloride)

Bis(palmitoyl chloride) is hypothesized to consist of two palmitoyl chloride groups connected via a bridging moiety, such as an ester, ether, or amide linkage. The palmitoyl chloride unit itself comprises a 16-carbon saturated fatty acid (palmitic acid) functionalized with a reactive chloride group at the carbonyl carbon . In the bis-form, this reactivity is doubled, enabling simultaneous acylation at two sites.

Key Structural Features:

-

Molecular Formula: Likely C₃₂H₆₂Cl₂O₂ (if linked via esterification of a diol).

-

Molecular Weight: ~549.7 g/mol (calculated from palmitoyl chloride’s molecular weight of 274.87 g/mol ).

-

Reactive Sites: Two acyl chloride groups, each capable of nucleophilic substitution with alcohols, amines, or thiols.

The absence of direct spectroscopic data necessitates reliance on palmitoyl chloride’s properties. For instance, palmitoyl chloride’s boiling point (88–90°C at 0.2 mmHg ) suggests that the bis-form would exhibit higher boiling points due to increased molecular weight.

Synthesis and Industrial Production

Reaction Pathways

Bis(palmitoyl chloride) can be synthesized through modifications of established palmitoyl chloride production methods. The patent CN101863753B outlines a high-yield route for palmitoyl chloride using palmitic acid and thionyl chloride (SOCl₂) catalyzed by organic amines (e.g., DMF). Adapting this for bis-compound synthesis would require a diol or diamine linker:

-

Step 1: React palmitic acid with excess SOCl₂ to form palmitoyl chloride.

-

Step 2: Introduce a bridging agent (e.g., ethylene glycol) to couple two palmitoyl chloride units:

where represents the bridging group.

Optimization Parameters

-

Catalysts: Organic amines (e.g., DMF, pyridine) enhance reaction rates by absorbing HCl .

-

Temperature: 60–75°C, balancing reaction speed and side-product formation .

-

Molar Ratios: A 1:4 ratio of palmitic acid to SOCl₂ ensures complete conversion .

Table 1: Scalable Production Conditions for Palmitoyl Chloride Derivatives

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 60–75°C | |

| Catalyst Concentration | 0.001–0.005 mol (per mol acid) | |

| Yield | 94–96% |

Physicochemical Properties

Extrapolating from palmitoyl chloride data :

Table 2: Estimated Properties of Bis(Palmitoyl Chloride)

| Property | Value |

|---|---|

| Melting Point | 15–20°C (predicted) |

| Boiling Point | 150–160°C (at 0.1 mmHg) |

| Density | 0.91–0.93 g/mL |

| Solubility | Chloroform, THF, DCM (sparingly) |

| Reactivity | Hydrolyzes in water to bis(palmitic acid) |

The compound’s moisture sensitivity necessitates anhydrous handling, similar to monofunctional acyl chlorides .

Applications in Pharmaceutical and Material Science

Drug Delivery Systems

Bis(palmitoyl chloride) could serve as a crosslinker in lipid nanoparticles (LNPs) for mRNA vaccines, mimicking the role of palmitoyl derivatives in plasmid DNA delivery . For example, imidazolidine-4-one derivatives with palmitoyl tails exhibit enhanced antibacterial activity due to improved membrane penetration .

Polymer Chemistry

In polymerization, bis-acyl chlorides are key for synthesizing polyesters or polyamides. A recent study utilized phospholipase D (PLD) to transphosphatidylate lipids, suggesting bis(palmitoyl chloride) could aid in synthesizing bis(diacylglycero)phosphates (BDPs) .

Case Study: PLD-mediated synthesis of hemi-BMPs achieved 85% yield using dioleoyl phosphatidylcholine . Substituting with bis(palmitoyl chloride) might yield novel phospholipids with tailored chain lengths.

Future Research Directions

-

Spectral Characterization: NMR and MS analysis to confirm structure.

-

Biological Activity Screening: Test as an antimicrobial or drug carrier.

-

Process Scaling: Optimize bridging agent selection for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume